molecular formula C8H4ClNO2S B8302190 7-Chloro-5-nitro-benzo[b]thiophene

7-Chloro-5-nitro-benzo[b]thiophene

Cat. No. B8302190
M. Wt: 213.64 g/mol
InChI Key: YPXPEZNVFAYUAX-UHFFFAOYSA-N
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Patent
US08507509B2

Procedure details

To the refluxing solution of 7-chloro-5-nitrobenzo[b]thiophen obtained in step 4 (4.4 g, 20 mmol) in 5% acetic acid (300 ml) and ethyl acetate (300 ml) was added portion wise iron powder (6 g, 100 mmol) and the mixture was refluxed for 4 h. The reaction mixture was cooled, filtered through celite and washed with ethyl acetate. The layers were separated and the aqueous layer was extracted in ethyl acetate. The combined organic extracts were washed with water, dried and concentrated. The residue was purified by column chromatography (silica gel, hexane:ethyl acetate/4:1) to give 7-chloro-benzo[b]thiophen-5-ylamine, 2 g. MS m/z 183 (M+).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[C:4]([N+:11]([O-])=O)[CH:3]=1>C(O)(=O)C.C(OCC)(=O)C.[Fe]>[Cl:1][C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[C:4]([NH2:11])[CH:3]=1

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC1=CC(=CC2=C1SC=C2)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
6 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted in ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, hexane:ethyl acetate/4:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC2=C1SC=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.